![molecular formula C16H18O2S3 B13057889 4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound featuring a thieno[2,3-b]thiopyran core structure. This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group is usually carried out via nucleophilic substitution reactions, where a suitable thiol is reacted with a halogenated precursor. The final step involves the attachment of the propan-2-yl group to the phenyl ring, which can be accomplished through Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-b]thiopyran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-b]thiopyran derivatives, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group and the thieno[2,3-b]thiopyran core play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(methyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(ethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(tert-butyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
The presence of the propan-2-yl group in 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione imparts unique steric and electronic properties, distinguishing it from similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C16H18O2S3 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-(4-propan-2-ylphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C16H18O2S3/c1-11(2)12-3-5-13(6-4-12)20-15-7-9-19-16-14(15)8-10-21(16,17)18/h3-7,9,11,15H,8,10H2,1-2H3 |
InChI-Schlüssel |
SIVDRDYRJWYOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SC2C=CSC3=C2CCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



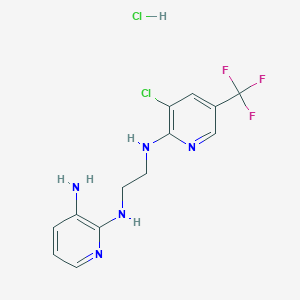
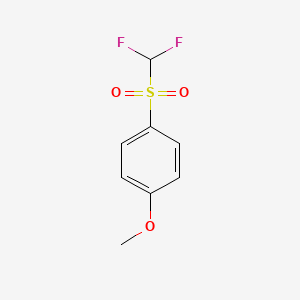
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
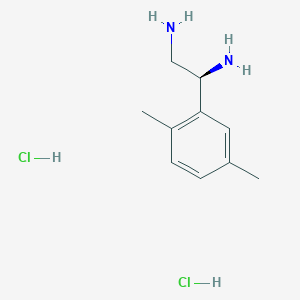
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
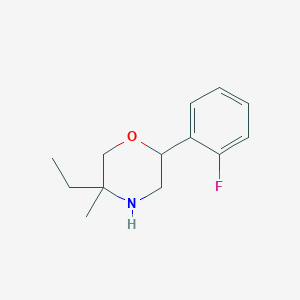
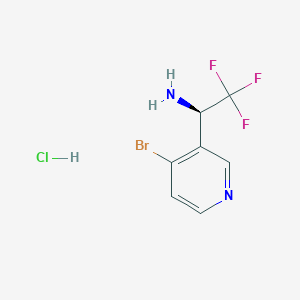
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
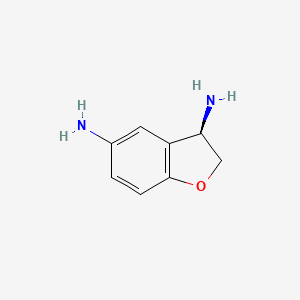
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)

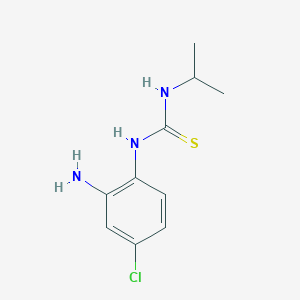
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
